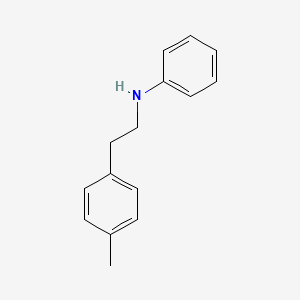

N-(4-Methylphenethyl)aniline

説明

N-(4-Methylphenethyl)aniline is an aromatic amine derivative with the molecular formula C₁₅H₁₇N (calculated molecular weight: 211.30 g/mol). Structurally, it consists of an aniline moiety (C₆H₅NH₂) where the hydrogen atom on the amine group is substituted by a 4-methylphenethyl group (–CH₂CH₂C₆H₄CH₃). This substitution introduces steric bulk and moderate electron-donating effects via the methyl group, influencing its physicochemical properties and reactivity.

特性

分子式 |

C15H17N |

|---|---|

分子量 |

211.30 g/mol |

IUPAC名 |

N-[2-(4-methylphenyl)ethyl]aniline |

InChI |

InChI=1S/C15H17N/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |

InChIキー |

WISBVPAFDHAZAM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)CCNC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing N-(4-Methylphenethyl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline.

Reduction of Nitroarenes: Another method involves the reduction of 4-methylphenethyl nitrobenzene to the corresponding amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of N-(4-Methylphenethyl)aniline typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Types of Reactions:

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products:

Oxidation: Quinones and nitroso derivatives.

Reduction: Secondary amines and other reduced products.

Substitution: Nitrated, sulfonated, and halogenated derivatives.

科学的研究の応用

N-(4-Methylphenethyl)aniline has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-(4-Methylphenethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Substituent Effects on Basicity and Reactivity

N-(4-Methylbenzyl)aniline (CAS 15818-64-1, C₁₄H₁₅N):

- Substituent: A benzyl group (–CH₂C₆H₄CH₃) directly attached to the amine.

- Key Differences : The shorter benzyl chain reduces lipophilicity compared to the phenethyl group. The methyl substituent on the benzyl ring provides inductive electron donation, slightly increasing basicity (estimated pKa ~4.8 vs. ~4.5 for the phenethyl analog) .

- Applications: Intermediate in pharmaceuticals and dyes due to its balanced solubility in organic solvents .

- 4-Methoxy-N-(1-phenylethyl)aniline (CAS 2743-01-3, C₁₅H₁₇NO): Substituent: Phenethyl group with a para-methoxy (–OCH₃) on the aniline ring. Key Differences: The methoxy group enhances resonance electron donation, increasing basicity (pKa ~5.0) and directing electrophilic substitution to ortho/para positions. The phenethyl chain improves lipid solubility, making it suitable for hydrophobic applications .

- N-Methyl-4-nitroaniline (CAS 100-15-2, C₇H₈N₂O₂): Substituent: Nitro (–NO₂) and methylamine (–NHCH₃) groups. Key Differences: The nitro group is strongly electron-withdrawing, drastically reducing basicity (pKa ~1.0) and deactivating the ring toward electrophilic attack. Used in dye synthesis due to its stability and chromophoric properties .

Steric and Electronic Influence on Physical Properties

Notes:

- Lipophilicity : Phenethyl-substituted compounds (e.g., N-(4-Methylphenethyl)aniline) exhibit higher logP values than benzyl analogs, favoring membrane permeability in drug design .

- Thermal Stability : Nitro-substituted anilines (e.g., N-Methyl-4-nitroaniline) decompose at lower temperatures due to electron-withdrawing effects .

Research Findings and Industrial Relevance

- Pharmaceuticals : The phenethyl group in N-(4-Methylphenethyl)aniline is structurally similar to opioid side chains (e.g., 4'-Methyl acetyl fentanyl in ), though the target compound itself lacks opioid activity .

- Material Science : Triphenylamine derivatives () are used in organic LEDs (OLEDs), contrasting with the simpler phenethyl-aniline’s role as a building block .

- Stability Challenges : Nitro-substituted anilines () face stability issues under reducing conditions, whereas methylphenethyl analogs are more robust .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。